2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone
CAS No.: 898787-32-1
Cat. No.: VC2301706
Molecular Formula: C15H11Cl2FO
Molecular Weight: 297.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898787-32-1 |
|---|---|
| Molecular Formula | C15H11Cl2FO |
| Molecular Weight | 297.1 g/mol |
| IUPAC Name | 1-(2-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one |
| Standard InChI | InChI=1S/C15H11Cl2FO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(18)9-14(13)17/h1-3,5-6,8-9H,4,7H2 |
| Standard InChI Key | QHEKYBBYHHUNLL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)F)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)F)Cl |
Introduction
Physical and Chemical Properties
Understanding the physical and chemical properties of 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone is crucial for its application in research and development. These properties determine how the compound behaves in various chemical reactions and biological systems.
Table 1: Physical and Chemical Properties of 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone
| Property | Value |
|---|---|
| Molecular Formula | C15H11Cl2FO |
| Molecular Weight | 297.15 g/mol |
| Physical State | Solid |
| Density | 1.313 g/cm³ |
| Boiling Point | 394.7°C at 760 mmHg |
| Flash Point | 192.5°C |
| Refractive Index | 1.578 |
| InChI Key | QHEKYBBYHHUNLL-UHFFFAOYSA-N |
| CAS Number | 898787-32-1 |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)F)Cl |
The compound's relatively high boiling point and flash point indicate its thermal stability, which is advantageous for various chemical reactions requiring elevated temperatures. Its molecular structure, featuring two chlorine atoms and one fluorine atom, contributes to its distinctive chemical reactivity patterns and solubility characteristics.
Structure and Characterization
2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone features a propiophenone backbone with specific halogen substitutions. The structure includes a carbonyl group connecting a 2-chloro-4-fluorophenyl ring to a propyl chain that terminates with a 3-chlorophenyl group. This arrangement of functional groups contributes to the compound's unique chemical and biological properties.
Spectroscopic Characterization
The characterization of this compound typically involves several analytical techniques:
NMR Spectroscopy: Both ¹H NMR and ¹³C NMR are valuable for confirming the structure. In ¹H NMR, aromatic protons appear at δ 7.2-7.8 ppm, while the ketone-related signals, particularly α-protons, appear at δ 3.5-4.5 ppm. ¹³C NMR reveals the carbonyl carbon at approximately δ 200 ppm, with halogenated carbons appearing between δ 110-135 ppm.
Mass Spectrometry: This technique helps verify the molecular ion ([M+H]⁺) and the isotopic patterns characteristic of chlorine and fluorine substitutions. The compound's mass spectrum would show characteristic isotopic distribution patterns reflecting the presence of two chlorine atoms.
Crystallographic Analysis
X-ray crystallography provides definitive structural information, including bond lengths, angles, and the spatial arrangement of atoms in the molecule. For halogenated compounds like 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone, this technique is particularly valuable for resolving any structural ambiguities and confirming the positions of the halogen substituents on the aromatic rings.
Synthesis Methods
The synthesis of 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone typically involves multi-step procedures that include halogenation and Friedel-Crafts acylation reactions.
Friedel-Crafts Acylation
The synthesis may begin with a Friedel-Crafts acylation reaction between 3-chlorophenylacetyl chloride and a fluorobenzene derivative in the presence of aluminum chloride (AlCl₃) as a catalyst. This reaction forms the propiophenone backbone.
Halogenation
Research Applications
2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone has diverse applications in scientific research, particularly in pharmaceutical development and chemical synthesis.
Anticancer Activity
Research indicates that 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone exhibits potential anticancer properties. Studies have shown that structurally similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of chlorine and fluorine substituents may enhance biological activity by influencing the compound's interaction with cellular targets.
Table 2: Anticancer Activity of Related Compounds in Various Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 (Breast cancer) | 2.34 |
| Compound B | HepG2 (Liver cancer) | 3.13 |
| Compound C | MCF-7 (Breast cancer) | 6.12 |
| Compound D | HepG2 (Liver cancer) | 8.40 |
The mechanism of anticancer activity often involves:
-
Induction of apoptosis through activation of intrinsic pathways
-
Increase in the Bax/Bcl-2 ratio and enhancement of caspase levels
-
Cell cycle arrest at critical phases, particularly G2/M phase
Synthesis of Active Pharmaceutical Ingredients (APIs)
2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone serves as an intermediate in the synthesis of various APIs. Its unique functional groups allow for further chemical modifications that can lead to the development of new therapeutic agents. For example, it can be utilized in the synthesis of novel analgesics or anti-inflammatory drugs due to its structural characteristics that may mimic biologically active molecules.
Building Block for Organic Synthesis
The compound acts as a versatile building block in organic chemistry. It can undergo various reactions such as nucleophilic substitutions and electrophilic aromatic substitutions, making it valuable for creating complex organic molecules.
Flow Chemistry
2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone has been investigated for use in flow chemistry systems, which allow for continuous processing and improved safety profiles compared to traditional batch methods. Its application in flow reactors can enhance reaction efficiency and yield while minimizing waste.
Mechanistic Studies
In biological research, this compound is used to study the mechanisms of action of certain proteins and enzymes. By acting as an inhibitor or modulator, it helps elucidate the pathways involved in disease processes, particularly in cancer biology.
Drug Development Research
The compound is also employed in drug development studies to evaluate new therapeutic strategies against diseases such as cancer and neurodegenerative disorders. Its interactions with biological targets provide insights into potential drug efficacy and safety.
Comparative Analysis with Similar Compounds
To better understand the unique properties and applications of 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone, it is valuable to compare it with structurally similar compounds.
Structural Analogues
Several compounds share structural similarities with 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone but differ in the positioning of substituents:
2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone: Contains a 4-chlorophenyl group instead of a 3-chlorophenyl group .
3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenone: Features different positioning of the chloro and fluoro substituents on the aromatic rings.
4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone: Has the chloro and fluoro substituents in different positions compared to the main compound .
Table 3: Comparison of 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | CAS Number |
|---|---|---|---|---|
| 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone | C15H11Cl2FO | 297.15 | Reference compound | 898787-32-1 |
| 2'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone | C15H11Cl2FO | 297.15 | 4-chlorophenyl vs. 3-chlorophenyl | 898788-33-5 |
| 3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenone | C15H11Cl2FO | 297.15 | Different chloro and fluoro positions | 898788-35-7 |
| 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone | C15H11Cl2FO | 297.15 | Different chloro and fluoro positions | 898787-18-3 |
Significance of Structural Variations
The specific positioning of substituents, particularly halogens, can significantly impact a compound's properties including:
The presence of chlorine and fluorine atoms in specific positions on the aromatic rings of 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone contributes to its unique chemical and biological profile compared to its structural analogues.
Biological Activity and Mechanisms of Action
The biological activity of 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone is attributed to several mechanisms of action, influenced by its chemical structure and the presence of halogen substituents.
Molecular Interactions
The compound can interact with specific enzymes and receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Structure-Activity Relationships
Structure-activity relationship studies on similar compounds indicate that the halogen substituents (chlorine and fluorine) play crucial roles in determining biological activity. These electronegative atoms can:
-
Enhance lipophilicity, facilitating membrane permeability
-
Form halogen bonds with target proteins
-
Influence the electronic distribution within the molecule, affecting its reactivity
-
Modulate the compound's metabolic stability and pharmacokinetic properties
Research Findings and Case Studies
Various studies have explored the properties and applications of 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone and structurally similar compounds.
Case Study: Anticancer Activity Evaluation
A study conducted on a series of halogenated propiophenones, including compounds similar to 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone, revealed significant inhibition of proliferation in breast cancer cell lines. The research demonstrated IC50 values indicating effective dosage levels for potential anticancer applications.
Research Finding: Synthesis Methodology Development
Researchers have developed novel synthetic routes utilizing compounds like 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone as key intermediates, achieving higher yields than traditional methods. These improved synthesis protocols enhance the accessibility of these compounds for research and potential pharmaceutical applications.
Biological Mechanism Investigation
Studies have identified specific protein targets affected by halogenated propiophenones, providing insights into their mechanism of action in cellular pathways related to apoptosis. This research contributes to understanding how compounds like 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone interact with biological systems.
Table 4: Key Research Findings Related to 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone and Similar Compounds
| Research Focus | Key Finding | Significance |
|---|---|---|
| Anticancer Activity | Significant inhibition of cancer cell proliferation | Potential therapeutic application |
| Synthesis Methodology | Improved synthetic routes with higher yields | Enhanced accessibility for research |
| Biological Mechanism | Identification of specific protein targets | Better understanding of mechanism of action |
| Flow Chemistry Application | Enhanced reaction efficiency in continuous processing | Improved manufacturing potential |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume